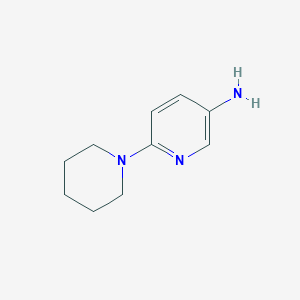

6-(1-Piperidinyl)-3-Pyridinamin

Übersicht

Beschreibung

6-(1-Piperidinyl)-3-pyridinamine is a useful research compound. Its molecular formula is C10H15N3 and its molecular weight is 177.25 g/mol. The purity is usually 95%.

The exact mass of the compound 6-(1-Piperidinyl)-3-pyridinamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-(1-Piperidinyl)-3-pyridinamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(1-Piperidinyl)-3-pyridinamine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von pharmazeutischen Verbindungen

6-(1-Piperidinyl)-3-Pyridinamin: ist ein wertvolles Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen. Seine Piperidin-Einheit ist eine häufige Strukturkomponente in vielen Arzneimitteln und trägt zu deren pharmakologischen Aktivität bei. Die Verbindung kann verschiedene chemische Reaktionen durchlaufen, darunter Aminierung, Hydrierung und Cyclisierung, um Derivate mit potenziellen therapeutischen Wirkungen zu erzeugen .

Entwicklung von radiomarkierten Tracern

Der Piperidinring von This compound kann modifiziert werden, um radiomarkierte Tracer für die medizinische Bildgebung zu erstellen. Diese Tracer können bei der Diagnose und Überwachung der Behandlung von Krankheiten wie Krebs helfen, wo sie verwendet werden können, um die Verteilung und Aufnahme von Arzneimitteln im Körper zu verfolgen .

Anionenaustauschmembranen für Brennstoffzellen

Piperidinium-Kopfgruppen, die von This compound abgeleitet sind, können in Copolymere eingebaut werden, um Anionenaustauschmembranen (AEMs) für alkalische Brennstoffzellen zu erzeugen. Diese AEMs sind entscheidend für den Transport von Hydroxidionen und sind wesentliche Bestandteile bei der Entwicklung nachhaltiger Energietechnologien .

Chemoselektive Oxidationskatalysatoren

Die Verbindung kann als Katalysator in chemoselektiven Oxidationsprozessen wirken. Diese Anwendung ist besonders relevant bei der Synthese von Feinchemikalien und Pharmazeutika, bei der eine selektive Oxidation bestimmter funktioneller Gruppen erforderlich ist, ohne andere Teile des Moleküls zu beeinflussen .

Wirkmechanismus

Target of Action

Piperidine derivatives are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

It is known that piperidine derivatives can have diverse pharmacological actions depending on their specific structure and the functional groups they carry .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities and can influence various biochemical pathways .

Pharmacokinetics

It is known that the pharmacokinetic properties of piperidine derivatives can vary widely depending on their specific structure and the functional groups they carry .

Result of Action

Piperidine derivatives are known to have a wide range of biological activities, suggesting that they can have diverse effects at the molecular and cellular level .

Action Environment

It is known that the biological activity of piperidine derivatives can be influenced by various factors, including the specific conditions under which they are used .

Biochemische Analyse

Biochemical Properties

6-(1-Piperidinyl)-3-pyridinamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between 6-(1-Piperidinyl)-3-pyridinamine and cytochrome P450 enzymes involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity . Additionally, 6-(1-Piperidinyl)-3-pyridinamine has been shown to interact with other biomolecules such as transport proteins and receptors, influencing their function and activity.

Cellular Effects

The effects of 6-(1-Piperidinyl)-3-pyridinamine on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and ion channels . By modulating these pathways, 6-(1-Piperidinyl)-3-pyridinamine can affect gene expression and cellular metabolism. For instance, it has been reported to alter the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and function . Furthermore, 6-(1-Piperidinyl)-3-pyridinamine can influence cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of 6-(1-Piperidinyl)-3-pyridinamine involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules such as enzymes and receptors. For example, 6-(1-Piperidinyl)-3-pyridinamine can bind to the active site of cytochrome P450 enzymes, leading to either inhibition or activation of their catalytic activity . Additionally, it can interact with GPCRs and ion channels, modulating their function and influencing downstream signaling pathways . These interactions can result in changes in gene expression, enzyme activity, and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(1-Piperidinyl)-3-pyridinamine have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its degradation can occur under specific conditions such as exposure to light or extreme pH . Long-term studies have shown that 6-(1-Piperidinyl)-3-pyridinamine can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity

Dosage Effects in Animal Models

The effects of 6-(1-Piperidinyl)-3-pyridinamine vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing cognitive function and reducing oxidative stress . At higher doses, 6-(1-Piperidinyl)-3-pyridinamine can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to maximize the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

6-(1-Piperidinyl)-3-pyridinamine is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . This compound can undergo oxidation and reduction reactions, leading to the formation of various metabolites. These metabolic transformations can influence the compound’s activity and toxicity, as well as its interactions with other biomolecules. Additionally, 6-(1-Piperidinyl)-3-pyridinamine can affect metabolic flux and metabolite levels, further impacting cellular metabolism and function .

Transport and Distribution

The transport and distribution of 6-(1-Piperidinyl)-3-pyridinamine within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization. Additionally, 6-(1-Piperidinyl)-3-pyridinamine can bind to plasma proteins, affecting its distribution and bioavailability in the body . These transport and distribution mechanisms are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of 6-(1-Piperidinyl)-3-pyridinamine is an important factor in determining its activity and function. This compound has been found to localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization of 6-(1-Piperidinyl)-3-pyridinamine to specific compartments can be influenced by targeting signals and post-translational modifications, which direct the compound to its site of action. Understanding the subcellular localization of 6-(1-Piperidinyl)-3-pyridinamine is essential for elucidating its molecular mechanism and potential therapeutic applications .

Eigenschaften

IUPAC Name |

6-piperidin-1-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-9-4-5-10(12-8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WONYQZCHGNGJRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437139 | |

| Record name | 6-(1-PIPERIDINYL)-3-PYRIDINAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55403-29-7 | |

| Record name | 6-(1-PIPERIDINYL)-3-PYRIDINAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(piperidin-1-yl)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]-](/img/structure/B1278418.png)

![Methanimidamide, N,N-dimethyl-N'-1H-pyrrolo[3,2-b]pyridin-5-yl-](/img/structure/B1278445.png)